
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide: is a chemical compound with the molecular formula C7H3BrINO.Na. It is known for its unique structure, which includes bromine, iodine, and cyanide groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide typically involves the bromination, iodination, and cyanation of a phenol derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are carefully controlled to achieve high yields and purity. Common methods include the use of halogenating agents and cyanide sources under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the cyanide group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated phenylcyanides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new drugs with antimicrobial or anticancer properties. Its unique structure allows for the exploration of novel mechanisms of action.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyanide group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-bromo-4-cyano-6-iodophenolate
- Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity and biological activity, providing opportunities for novel applications.
Eigenschaften
CAS-Nummer |
19524-05-1 |
|---|---|
Molekularformel |
C7H2BrINNaO |
Molekulargewicht |
345.89 g/mol |
IUPAC-Name |
sodium;2-bromo-4-cyano-6-iodophenolate |
InChI |
InChI=1S/C7H3BrINO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI-Schlüssel |
FNZRXMVEPAKCQF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)[O-])I)C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



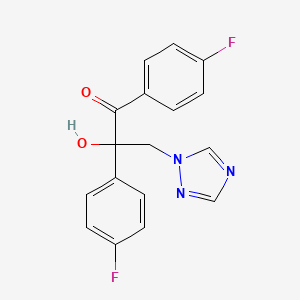

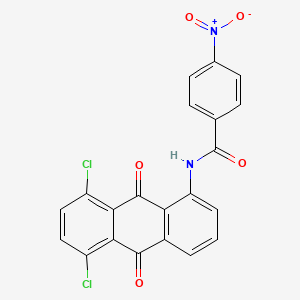
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
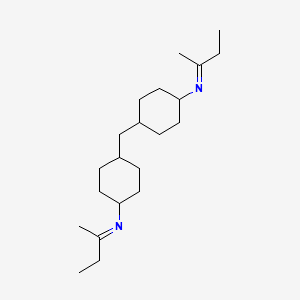

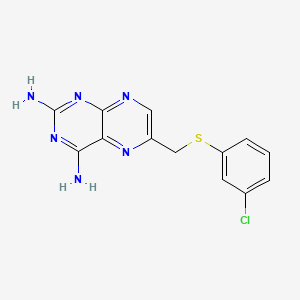
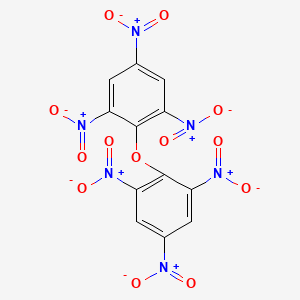



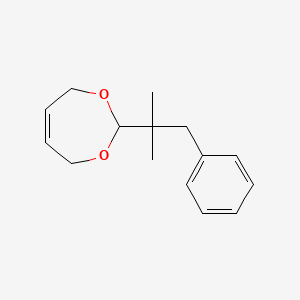
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
